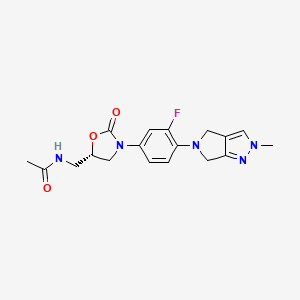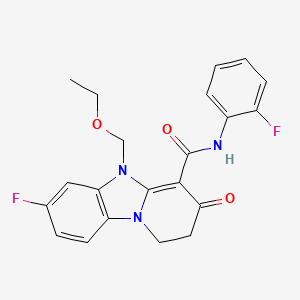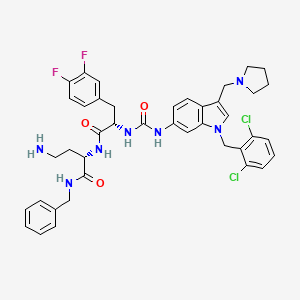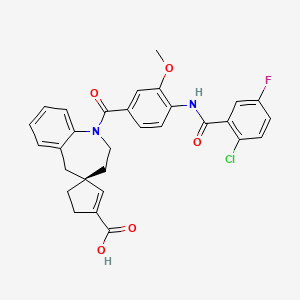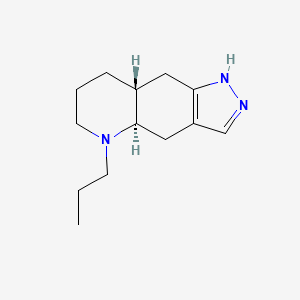
Quinpirole
概要
説明
準備方法
合成経路と反応条件: キンピロールの合成は、通常、適切な前駆体を制御された条件下で環化するプロセスで進められます。 一般的な方法の1つは、ピラゾール誘導体を適切なアルキル化剤と反応させて、目的のキノリン構造を形成することです .
工業的製造方法: キンピロールの工業的製造は、高い収率と純度を確保するために、最適化された反応条件を使用した大規模合成によって行われます。 プロセスには、通常、再結晶による精製や、核磁気共鳴分光法や質量分析法などの技術を使用した特性評価などの手順が含まれます .
化学反応の分析
反応の種類: キンピロールは、次のようなさまざまな化学反応を起こします。
酸化: キンピロールは、特定の条件下で酸化されて、対応する酸化された誘導体を形成することができます。
還元: また、還元されて、さまざまな還元された生成物を形成することもできます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキンピロールN-オキシドを生成する可能性があり、一方、還元はジヒドロ誘導体を生成する可能性があります .
4. 科学研究への応用
キンピロールは、科学研究において幅広い用途があります。
化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: ドーパミン受容体の機能とシグナル伝達経路の研究で使用されます。
医学: 強迫性障害やパーキンソン病などの状態における潜在的な治療効果について調査されています。
科学的研究の応用
Quinpirole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Employed in studies of dopamine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like obsessive-compulsive disorder and Parkinson’s disease.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用機序
キンピロールは、ドーパミンD2およびD3受容体に選択的に結合して活性化することで効果を発揮します。この活性化は、神経伝達物質の放出を調節し、脳内のさまざまなシグナル伝達経路に影響を与えます。 この化合物がこれらの受容体に及ぼす作用は、運動、行動、神経保護に対する効果に不可欠です .
類似化合物:
キネロラン: 同様の特性を持つ別のドーパミン受容体アゴニスト。
ブロモクリプチン: パーキンソン病の治療に使用されるドーパミンアゴニスト。
プラミペキソール: パーキンソン病やレストレスレッグス症候群に使用される非エルゴリン系ドーパミンアゴニスト.
独自性: キンピロールは、ドーパミンD2およびD3受容体に対する高い選択性のためにユニークであり、これらの特定の受容体サブタイプに焦点を当てた研究における貴重なツールとなっています。 特定の行動的および神経化学的変化を誘発する能力も、キンピロールを他のドーパミンアゴニストとは区別しています .
類似化合物との比較
Quinelorane: Another dopamine receptor agonist with similar properties.
Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A non-ergoline dopamine agonist used for Parkinson’s disease and restless legs syndrome.
Uniqueness: Quinpirole is unique due to its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool in research focused on these specific receptor subtypes. Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .
特性
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12/h9-10,13H,2-8H2,1H3,(H,14,15)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUPYGMFAPCFZ-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048229 | |
| Record name | Quinpirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-22-4, 74196-92-2 | |
| Record name | Quinpirole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80373-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo(3,4-g)quinoline, 4,4a,5,6,7,8,8a,9-octahydro-5-propyl-, dihydrochloride, (E)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074196922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinpirole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINPIROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20OP60125T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



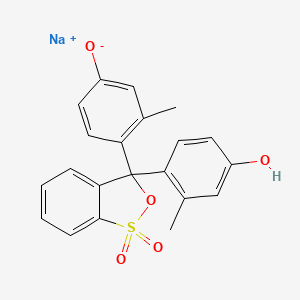
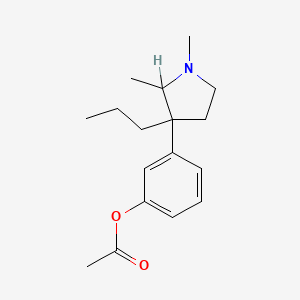
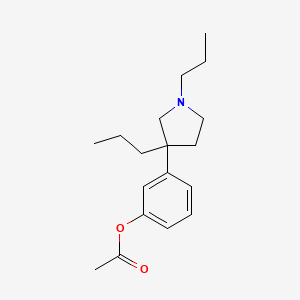
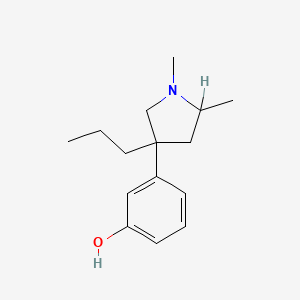
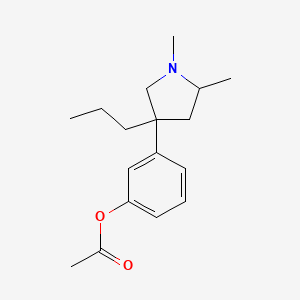
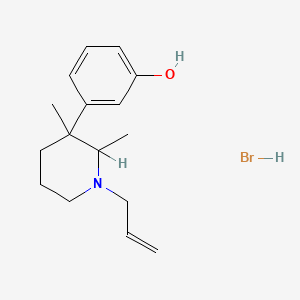
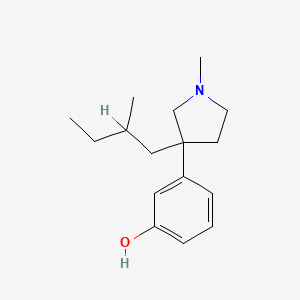
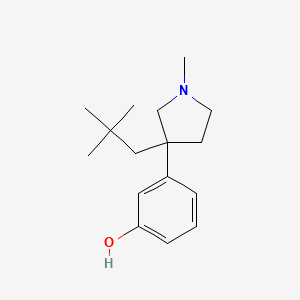
![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)
